molecular formula C17H18FN3O2S B12184507 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide

1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B12184507
M. Wt: 347.4 g/mol
InChI Key: LHIHVYXDOHPTST-UHFFFAOYSA-N
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Description

1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a fluorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group and thiazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and fluorophenyl-containing molecules. For example:

Properties

Molecular Formula

C17H18FN3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H18FN3O2S/c1-10-14(17(23)21-8-6-11(7-9-21)15(19)22)24-16(20-10)12-4-2-3-5-13(12)18/h2-5,11H,6-9H2,1H3,(H2,19,22)

InChI Key

LHIHVYXDOHPTST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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